Methyl 3-bromo-4-chloro-5-nitrobenzoate
Overview
Description
Methyl 3-bromo-4-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-chloro-5-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide.
Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Aminobenzoates: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the ester group.
Scientific Research Applications
Methyl 3-bromo-4-chloro-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs due to its functional groups that can be modified to enhance biological activity.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-chloro-5-nitrobenzoate in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing nitro, bromo, and chloro groups. These groups make the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The nitro group can also participate in redox reactions, undergoing reduction to form amines.
Comparison with Similar Compounds
Methyl 3-bromo-5-nitrobenzoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methyl 4-chloro-3-nitrobenzoate:
Methyl 4-chloro-3-methoxy-5-nitrobenzoate: Contains a methoxy group instead of a bromine atom, altering its chemical properties and reactivity.
Uniqueness: Methyl 3-bromo-4-chloro-5-nitrobenzoate is unique due to the combination of bromine, chlorine, and nitro groups, which provide a distinct reactivity profile. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
methyl 3-bromo-4-chloro-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRMBOFGAVRCAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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